N-((1-Propylcyclobutyl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Propylcyclobutyl)methyl)thietan-3-amine is an organic compound characterized by the presence of a thietane ring and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Propylcyclobutyl)methyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 1-propylcyclobutylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-((1-Propylcyclobutyl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Substituted thietan-3-amines
Scientific Research Applications
N-((1-Propylcyclobutyl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-Propylcyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the adrenergic and serotoninergic systems, influencing their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog with a thietane ring but without the cyclobutyl group.
Cyclobutylmethylamine: Contains the cyclobutyl group but lacks the thietane ring.
Uniqueness
N-((1-Propylcyclobutyl)methyl)thietan-3-amine is unique due to the combination of the thietane ring and the cyclobutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H21NS |
---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-[(1-propylcyclobutyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-2-4-11(5-3-6-11)9-12-10-7-13-8-10/h10,12H,2-9H2,1H3 |
InChI Key |
GDXYHSULOSEDFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.